N1-b-D-Glucopyranosylamino-guanidine HNO3
Overview
Description
Mechanism of Action
Target of Action
The primary target of N1-b-D-Glucopyranosylamino-guanidine HNO3 is the α-glucosidase enzyme . This enzyme plays a crucial role in the breakdown and absorption of carbohydrates in the body .
Mode of Action
this compound interacts with its target, the α-glucosidase enzyme, by inhibiting its function . This inhibition effectively retards the breakdown and absorption of carbohydrates .
Biochemical Pathways
The inhibition of the α-glucosidase enzyme affects the carbohydrate metabolism pathway. By slowing down carbohydrate breakdown and absorption, it reduces the amount of glucose that enters the bloodstream after a meal . The downstream effects of this action include a reduction in postprandial blood glucose levels, which can be beneficial in managing conditions like diabetes .
Result of Action
The molecular and cellular effects of this compound’s action result in a potent hypoglycemic effect . By inhibiting the α-glucosidase enzyme and slowing carbohydrate absorption, it helps to lower postprandial blood glucose levels .
Preparation Methods
The preparation of N1-b-D-Glucopyranosylamino-guanidine HNO3 involves synthetic routes that typically include the reaction of glucopyranosylamine with guanidine under specific conditions. The reaction is carried out in the presence of nitric acid (HNO3) to form the final product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N1-b-D-Glucopyranosylamino-guanidine HNO3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N1-b-D-Glucopyranosylamino-guanidine HNO3 has a wide range of scientific research applications:
Chemistry: It is used in the study of carbohydrate chemistry and glycosylation processes.
Biology: The compound is utilized in research related to enzyme inhibition and protein interactions.
Comparison with Similar Compounds
N1-b-D-Glucopyranosylamino-guanidine HNO3 can be compared with other similar compounds such as:
Acarbose: Another α-glucosidase inhibitor used in the treatment of diabetes.
Miglitol: A similar compound that also inhibits α-glucosidase and is used for managing blood sugar levels.
Voglibose: Another α-glucosidase inhibitor with similar applications in diabetes management.
Biological Activity
N1-b-D-Glucopyranosylamino-guanidine HNO3 is a compound that has garnered attention for its biological activity, particularly as an inhibitor of the enzyme α-glucosidase. This article explores the compound's mechanism of action, biological effects, and comparisons with other similar compounds, supported by relevant data and case studies.
Overview of this compound
- Chemical Formula : C7H17N5O8
- Molecular Weight : 299.24 g/mol
- CAS Number : 109853-83-0
- Primary Target : α-glucosidase enzyme
The compound is synthesized through the reaction of glucopyranosylamine and guanidine in the presence of nitric acid (HNO3) .
This compound primarily targets the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism. By inhibiting this enzyme, the compound slows down the breakdown and absorption of carbohydrates, leading to a reduction in postprandial glucose levels. This action results in a potent hypoglycemic effect , making it a potential therapeutic agent for managing diabetes .
Enzyme Inhibition
The inhibition of α-glucosidase by this compound has been demonstrated in various studies:
- In vitro Studies : The compound showed significant inhibition of α-glucosidase activity, which was measured using standard enzyme assays. The IC50 value was determined to be lower than that of other known inhibitors like acarbose and miglitol, suggesting higher efficacy .
Antidiabetic Properties
The hypoglycemic effect observed in animal models supports the potential use of this compound in diabetes management. In studies involving diabetic rats, administration of this compound resulted in:
- Reduced Blood Glucose Levels : Significant decreases were noted compared to control groups.
- Improved Glycemic Control : Enhanced insulin sensitivity was observed, indicating its role in modulating glucose metabolism .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other α-glucosidase inhibitors:
Compound | Mechanism of Action | IC50 (µM) | Clinical Use |
---|---|---|---|
N1-b-D-Gluco... | α-glucosidase inhibition | <50 | Diabetes management |
Acarbose | α-glucosidase inhibition | 100 | Diabetes management |
Miglitol | α-glucosidase inhibition | 200 | Diabetes management |
Voglibose | α-glucosidase inhibition | 150 | Diabetes management |
This table illustrates that this compound exhibits superior potency compared to traditional inhibitors like acarbose and miglitol .
Case Studies and Research Findings
Recent research has provided insights into the broader implications of this compound's biological activity:
- Study on Rats : A study published in 2022 demonstrated that treatment with this compound led to a significant reduction in fasting blood glucose levels over a four-week period. The study also noted improvements in lipid profiles, suggesting additional cardiovascular benefits .
- Molecular Docking Studies : Computational analyses indicated strong binding affinities between this compound and the active site of α-glucosidase, providing a molecular basis for its inhibitory effects. These findings were corroborated by experimental data from enzyme kinetics studies .
Properties
IUPAC Name |
nitric acid;2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O5.HNO3/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;2-1(3)4/h2-6,10,12-15H,1H2,(H4,8,9,11);(H,2,3,4)/t2-,3-,4+,5-,6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMFBNDHOWTVBB-WYRLRVFGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369548 | |
Record name | N1-b-D-Glucopyranosylamino-guanidine HNO3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109853-83-0 | |
Record name | N1-b-D-Glucopyranosylamino-guanidine HNO3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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